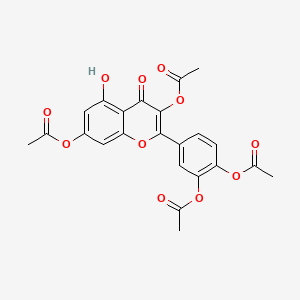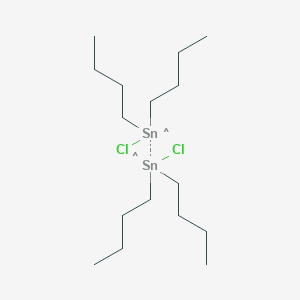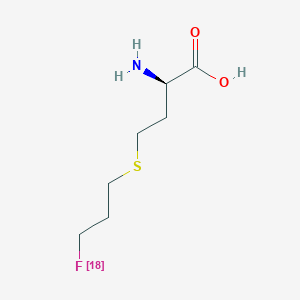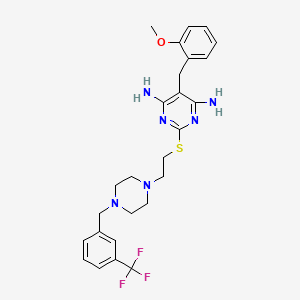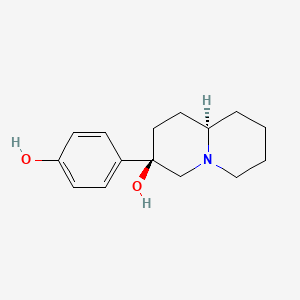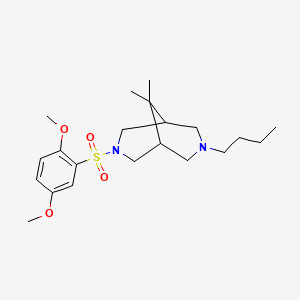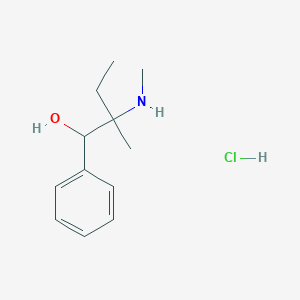
DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NIOSH/DO5775100” is a chemical substance recognized by the National Institute for Occupational Safety and Health (NIOSH). This compound is primarily studied for its potential hazards and safety measures in occupational settings. It is essential to understand its properties, preparation methods, chemical reactions, and applications to ensure safe handling and utilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “NIOSH/DO5775100” involves specific synthetic routes and reaction conditions. One common method includes ion chromatography with post-column derivatization and UV detection. The analyte is extracted using a solution of sodium hydroxide and sodium carbonate, followed by dilution and injection into a chromatography column . The mobile phase typically consists of ammonium sulfate and ammonium hydroxide, with a flow rate of 1.0 mL/min .
Industrial Production Methods
Industrial production of “NIOSH/DO5775100” may involve large-scale synthesis using similar chromatographic techniques. The process ensures the compound’s purity and stability, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
“NIOSH/DO5775100” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound.
Aplicaciones Científicas De Investigación
“NIOSH/DO5775100” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Medicine: Investigated for its therapeutic potential and safety in medical applications.
Industry: Utilized in industrial processes, including manufacturing and quality control.
Mecanismo De Acción
The mechanism of action of “NIOSH/DO5775100” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. Understanding these mechanisms is crucial for developing safe handling practices and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “NIOSH/DO5775100” include various volatile organic compounds (VOCs) and nitroaromatic compounds . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
Uniqueness
“NIOSH/DO5775100” is unique in its specific chemical composition and the particular safety measures required for its handling. Its distinct properties make it suitable for specialized applications in research and industry, setting it apart from other similar compounds.
Conclusion
Understanding “NIOSH/DO5775100” involves a comprehensive analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This knowledge is essential for ensuring safe handling and maximizing its potential in various fields.
Propiedades
Número CAS |
7471-91-2 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-12(2,13-3)11(14)10-8-6-5-7-9-10;/h5-9,11,13-14H,4H2,1-3H3;1H |
Clave InChI |
FRPYHBWRNSPKMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C1=CC=CC=C1)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


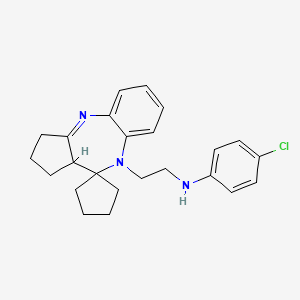
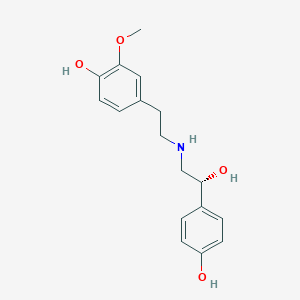
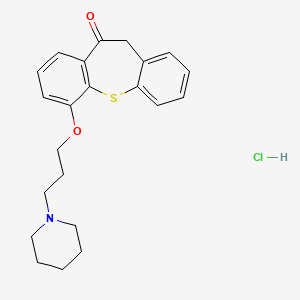
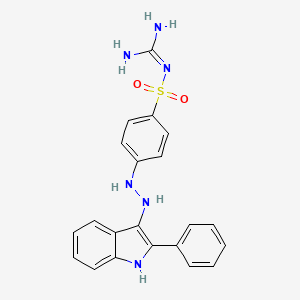
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
